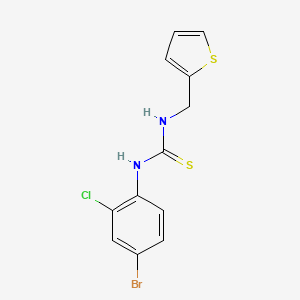
4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide
Overview
Description
4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide, also known as MNPPB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MNPPB belongs to the class of benzamides, which are known for their ability to interact with the dopamine receptor system. In
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide is not fully understood, but it is believed to interact with the dopamine receptor system by binding to and modulating the activity of dopamine receptors. 4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction.
Biochemical and Physiological Effects
4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide has been shown to have a range of biochemical and physiological effects, including modulation of dopamine receptor activity, neuroprotection in models of Parkinson's disease, and potential anti-addictive effects. 4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide has several advantages for lab experiments, including its high affinity for the dopamine D3 receptor and its potential neuroprotective effects. However, 4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
Future research on 4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide could focus on several areas, including:
1. Further characterization of the pharmacological properties of 4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide, including its interaction with other dopamine receptor subtypes.
2. Investigation of the potential therapeutic applications of 4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide, particularly in the treatment of addiction and neurodegenerative diseases.
3. Development of new synthetic methods for 4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide that could improve its solubility and reduce its potential toxicity.
4. Exploration of the effects of 4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide on other neurotransmitter systems and brain regions.
5. Investigation of the potential side effects of 4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide and its safety profile in animal models and human subjects.
Conclusion
4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. 4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide has a high affinity for the dopamine D3 receptor and has been shown to have potential neuroprotective and anti-addictive effects. Further research on 4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide could lead to the development of new therapeutic strategies for the treatment of addiction and neurodegenerative diseases.
Scientific Research Applications
4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide has been studied for its potential pharmacological properties, particularly its interaction with the dopamine receptor system. Studies have shown that 4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide has a high affinity for the dopamine D3 receptor and can act as a partial agonist or antagonist depending on the experimental conditions. 4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide has also been studied for its potential neuroprotective effects in models of Parkinson's disease.
properties
IUPAC Name |
4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-23-16-10-9-14(12-15(16)19(21)22)17(20)18-11-5-8-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPVHIYOZFMGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-nitro-N-(3-phenylpropyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chloro-2,5-dimethoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4853297.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4853305.png)

![N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4853324.png)
![3-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4853325.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-chloro-2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4853330.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B4853336.png)


![methyl 3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-2-thiophenecarboxylate](/img/structure/B4853361.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4853371.png)

![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B4853401.png)